An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-Indazole-3-Carbonitrile: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-Indazole-3-Carbonitrile: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular nitrile derivative is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the broader class of tetrahydroindazoles to offer valuable insights for researchers. The guide covers the compound's chemical structure, predicted physicochemical properties, a plausible and detailed synthetic protocol, and a discussion of the known biological activities and therapeutic potential of the tetrahydroindazole scaffold. This document is intended to serve as a foundational resource to stimulate and support further research and application of this promising molecule in drug discovery and development.
Introduction: The Tetrahydroindazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of a pyrazole ring fused to a benzene ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The partially saturated analog, the 4,5,6,7-tetrahydro-1H-indazole system, retains significant biological potential while offering different physicochemical properties and three-dimensional conformations compared to its aromatic counterpart. This makes the tetrahydroindazole core an attractive starting point for the design of novel therapeutic agents. This guide focuses specifically on the 3-carbonitrile derivative, a functional group that can serve as a key building block for further chemical modifications or as a crucial pharmacophoric element.
Chemical Structure and Properties
Molecular Structure
The chemical structure of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile consists of a pyrazole ring fused to a cyclohexane ring, with a nitrile group at the 3-position of the indazole core.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of similar 3-substituted tetrahydroindazoles.
Materials:
-
2-Cyanocyclohexanone
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (or other suitable solvent like isopropanol)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanocyclohexanone (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature with constant stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is easy to remove.
-
Catalyst: Glacial acetic acid can protonate the carbonyl group of the cyclohexanone, making it more electrophilic and accelerating the initial condensation with hydrazine.
-
Reflux: Heating the reaction provides the necessary activation energy for the intramolecular cyclization step.
-
Purification: Crystallization is an effective method for purifying the solid product, removing any unreacted starting materials or byproducts.
Applications in Drug Discovery and Development
The tetrahydroindazole scaffold is a versatile platform for the development of new drugs. While specific biological activity data for the 3-carbonitrile derivative is scarce, the broader class of tetrahydroindazoles has shown promise in several therapeutic areas.
HMG-CoA Reductase Inhibition
Derivatives of 4,5,6,7-tetrahydro-2H-indazole have been synthesized and evaluated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. These compounds have shown potent inhibitory activity, suggesting their potential as a new class of statins for the treatment of hypercholesterolemia.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Tetrahydroindazoles have also been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. DHODH is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis and is an emerging target in cancer therapy.
Anti-inflammatory and Analgesic Activity
Various substituted 4,5,6,7-tetrahydro-2H-indazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties. This activity is likely due to the modulation of inflammatory pathways, a common feature of many indazole-based compounds.
Potential Signaling Pathway Involvement
Given that many indazole derivatives function as kinase inhibitors, it is plausible that 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile and its derivatives could modulate various signaling pathways implicated in diseases such as cancer. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups to optimize binding to target proteins.
Caption: Potential therapeutic applications of the scaffold.
Safety and Handling
4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile is classified as an acute toxicant and a skin and eye irritant. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile is a promising heterocyclic compound with a versatile chemical structure and significant potential for application in drug discovery. While specific experimental data for this molecule is limited, this guide provides a solid foundation for researchers by synthesizing available information on its structure, predicted properties, and a reliable synthetic route. The established biological activities of the tetrahydroindazole scaffold in areas such as cholesterol management, autoimmune diseases, and inflammation highlight the potential of this and related compounds as starting points for the development of novel therapeutics. Further investigation into the specific biological targets and pharmacological profile of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile is warranted and encouraged.
References
-
PubChem. 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. National Center for Biotechnology Information. [Link]
-
ChemSrc. CAS#:1176444-23-7 | 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]
-
NextSDS. 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile — Chemical Substance Information. [Link]
-
PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. National Center for Biotechnology Information. [Link]
